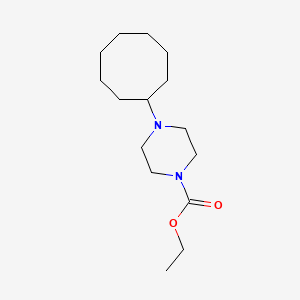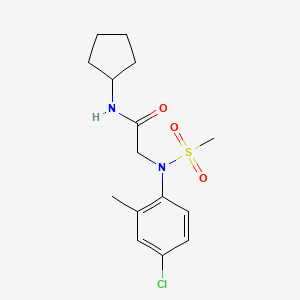![molecular formula C17H24N2O2S B5783541 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that targets the γ-secretase enzyme. This enzyme plays a crucial role in the processing of amyloid precursor protein, which is involved in the development of Alzheimer's disease. DAPT has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease and other related conditions.
Mecanismo De Acción
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide works by binding to the active site of the γ-secretase enzyme, preventing it from cleaving amyloid precursor protein into amyloid-beta peptides. This leads to a decrease in the production of amyloid-beta peptides, which are known to form toxic plaques in the brain and contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on amyloid-beta production, 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and apoptosis. 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in treating Alzheimer's disease and other related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide in lab experiments is its specificity for the γ-secretase enzyme. This allows for precise targeting of the enzyme and a better understanding of its role in various conditions. However, one limitation of using 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of γ-secretase. Another area of interest is the potential therapeutic applications of 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide in treating Alzheimer's disease and other related conditions. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide and its potential side effects.
Métodos De Síntesis
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3,5-dimethylbenzyl chloride with thioacetic acid, followed by the reaction with piperidine-4-carboxylic acid to form the final product, 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has been widely used in scientific research to study the role of γ-secretase in the development of Alzheimer's disease. It has been shown to effectively inhibit the enzyme, leading to a decrease in the production of amyloid-beta peptides, which are known to contribute to the pathogenesis of Alzheimer's disease. 1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide has also been used to study the role of γ-secretase in other conditions, such as cancer and cardiovascular disease.
Propiedades
IUPAC Name |
1-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-12-7-13(2)9-14(8-12)10-22-11-16(20)19-5-3-15(4-6-19)17(18)21/h7-9,15H,3-6,10-11H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWDYOBPXMIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7124031 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)

![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)

![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)


![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![2-(4-ethoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5783522.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)
![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
